molecular formula C11H11N3O2 B2629637 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1003013-01-1

3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2629637
CAS No.: 1003013-01-1
M. Wt: 217.228
InChI Key: UOJRNNDCMGKICB-UHFFFAOYSA-N
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Description

3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound that features a pyrazole ring attached to a benzoic acid moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 3-amino-1H-pyrazole with a suitable benzoic acid derivative. One common method is the condensation reaction between 3-amino-1H-pyrazole and a benzyl halide, followed by oxidation to form the benzoic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the benzoic acid moiety.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to the active site of enzymes and inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid
  • 3-(4-chloropyrazol-1-yl)-benzoic acid
  • 3-(1H-pyrazol-1-yl)-benzoic acid

Uniqueness

3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of the amino group on the pyrazole ring, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity to molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

3-[(3-aminopyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-4-5-14(13-10)7-8-2-1-3-9(6-8)11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJRNNDCMGKICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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